molecular formula C15H16N2O4S B8799013 5-((tert-Butoxycarbonyl)amino)-2-phenylthiazole-4-carboxylic acid

5-((tert-Butoxycarbonyl)amino)-2-phenylthiazole-4-carboxylic acid

Cat. No.: B8799013
M. Wt: 320.4 g/mol
InChI Key: JMEBTEOVDDPDTR-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-2-phenylthiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C15H16N2O4S/c1-15(2,3)21-14(20)17-12-10(13(18)19)16-11(22-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,17,20)(H,18,19)

InChI Key

JMEBTEOVDDPDTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-tert-butoxycarbonylamino-2-phenyl-thiazole-4-carboxylic acid ethyl ester (151 mg, 0.43 mmol) in a THF/ethanol mixture (3 ml; 2:1) was cooled to 0° C. and treated with lithium hydroxide (1.3 ml; 1N aqueous solution). After 15 min, the cooling bath was removed and the reaction mixture was stirred at 50° C. overnight. The reaction mixture was acidified with HCl (1.3 ml, 1N aqueous solution) and extracted with dichloromethane (2×10 ml). The combined organic layers were dried and the solvent was evaporated to yield the product as off-white solid (143 mg, 100%) which was used without any further purification.
Quantity
151 mg
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of compound ethyl 5-(tert-butoxycarbonylamino)-2-phenylthiazole-4-carboxylate (348 mg, 1 mmol) in MeOH/H2O (10 mL, 1:1) was added LiOH.H2O (20 mg, 5 mmol). The reaction mixture was heated at 50-55° C. until starting material disappeared from TLC. It was cooled at about 0-4° C. and conc. HCl added dropwise until pH of about 5. The resulted mixture was then extracted with DCM (3×20 mL). Combined organic layers were washed with brine (2×20 mL), dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by silica gel column chromatography (50:1 DCM:MeOH) to give the 5-(tert-butoxycarbonylamino)-2-phenylthiazole-4-carboxylic acid (0.22 g, 68%) as white solid: 1H-NMR (CDCl3, 500 MHz) δ (ppm): 9.69 (s, 1H), 7.89-7.91 (m, 2H), 7.46-7.47 (m, 3H), 1.57 (s, 9H); MS (ESI) m/z: 321 [M+H+]
Quantity
348 mg
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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